molecular formula C23H30FN3 B195606 Blonanserin CAS No. 132810-10-7

Blonanserin

カタログ番号: B195606
CAS番号: 132810-10-7
分子量: 367.5 g/mol
InChIキー: XVGOZDAJGBALKS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

Safety and Hazards

Blonanserin is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

将来の方向性

Blonanserin is useful for long-term treatment of chronic schizophrenic patients when the appropriate management of clinical symptoms and adverse drug reactions are applied . It might represent a promising treatment option that partially or completely relieves patients with chronic schizophrenia of polypharmacy . More high-quality studies are needed to verify the efficacy and safety of this compound in the future .

生化学分析

Biochemical Properties

Blonanserin acts as a mixed serotonin 5-HT2A and dopamine D2 receptor antagonist . It binds to and inhibits dopamine receptors D2 and D3, as well as the serotonin receptor 5-HT2A with high affinity . This reduces dopaminergic and serotonergic neurotransmission, which is thought to produce a reduction in positive and negative symptoms of schizophrenia .

Cellular Effects

This compound has been shown to significantly improve the symptoms of schizophrenia in female patients aged 18–40 years . It has been found to have a high affinity for the D3 receptor, suggesting that it may improve cognitive symptoms . Animal studies also showed that this compound could block the dopamine D3 receptor, promote the release of dopamine and acetylcholine in the cortex, and improve cognitive impairment and social function .

Molecular Mechanism

This compound’s mechanism of action involves binding to and inhibiting dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity . This reduces dopaminergic and serotonergic neurotransmission, which is thought to produce a reduction in positive and negative symptoms of schizophrenia .

Temporal Effects in Laboratory Settings

In a 12-week, prospective, multi-center, open-label, post-marketing surveillance, this compound significantly improved the symptoms of schizophrenia in female patients aged 18–40 years . The most common adverse events were akathisia, tremor, dystonia, and parkinsonism .

Metabolic Pathways

This compound is mainly metabolized by CYP3A4 . It undergoes hydroxylation of the cyclooctane ring as well as N-oxidation and N-deethylation of the piperazine ring . The N-deethylated and hydroxylated metabolites are active but to a lesser degree than the parent drug .

Transport and Distribution

It is known that this compound has a volume of distribution of 18060 L , indicating that it is widely distributed in the body.

準備方法

ブロナンセリンは、いくつかの方法で合成することができます。 一般的な合成ルートの1つは、触媒の存在下で4-フルオロベンゾイルアセトニトリルとシクロオクタノンを反応させて、4-(4-フルオロフェニル)-5,6,7,8,9,10-ヘキサヒドロシクロオクタピリジン-2(1H)-ケトンを生成することです . この中間体は、穏やかな反応条件下でさらに処理して、高純度のブロナンセリンを生成します . 工業的な製造方法は、環境に優しい慣行を維持しながら、収率と純度を最適化することに重点を置いています .

化学反応解析

ブロナンセリンは、次のようなさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬には、酸化剤(過酸化水素など)と還元剤(水素化リチウムアルミニウムなど)があります。 これらの反応から生成される主な生成物は、ブロナンセリンのN-オキシドとN-脱エチル化誘導体です .

科学研究における用途

ブロナンセリンは、さまざまな分野における用途について広く研究されてきました。

化学反応の分析

Blonanserin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions include the N-oxide and N-deethylated derivatives of this compound .

類似化合物との比較

ブロナンセリンは、リスペリドン、オランザピン、クエチアピンなどの他の非定型抗精神病薬と比較されることがよくあります。 これらの化合物はいずれも同様の作用機序を共有していますが、ブロナンセリンは、特に錐体外路症状と体重増加を起こしにくいという、耐容性の面で優れている点が特徴です . その他の類似化合物には、アセナピン、イロペリドン、ルラシドン、およびセルトリンドールなどがあります .

ブロナンセリンのユニークな化学構造と薬理学的プロファイルにより、統合失調症の治療に利用できる治療薬に加え、有効性と耐容性のバランスを提供する貴重な存在となっています。

特性

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGOZDAJGBALKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048790
Record name Blonanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Blonanserin binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity. Blonanserin has low affinity for other dopamine and serotonin receptors as well as muscarinic, adrenergic, and histamine receptors. This reduces dopaminergic and serotonergic neurotransmission which is thought to produce a reduction in positive and negative symptoms of schizophrenia respectively.
Record name Blonanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09223
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

132810-10-7
Record name Blonanserin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132810-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Blonanserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132810107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Blonanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09223
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Blonanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BLONANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ316B4F8C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Blonanserin
Reactant of Route 2
Reactant of Route 2
Blonanserin
Reactant of Route 3
Reactant of Route 3
Blonanserin
Reactant of Route 4
Reactant of Route 4
Blonanserin
Reactant of Route 5
Reactant of Route 5
Blonanserin
Reactant of Route 6
Reactant of Route 6
Blonanserin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。